molecular formula C22H14O5 B298183 methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate

methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate

Katalognummer B298183
Molekulargewicht: 358.3 g/mol
InChI-Schlüssel: NLFWFWIYCFFDBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MDIMB, and its unique chemical structure makes it an attractive candidate for drug development.

Wirkmechanismus

The mechanism of action of MDIMB involves its ability to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). MDIMB also exhibits anti-oxidant properties by scavenging free radicals and reducing oxidative stress. These mechanisms of action make MDIMB a promising candidate for drug development.
Biochemical and Physiological Effects:
MDIMB has been shown to have significant biochemical and physiological effects. Scientific research has demonstrated that MDIMB can reduce inflammation, inhibit tumor growth, and improve oxidative stress-related disorders. MDIMB has also been shown to have a low toxicity profile, making it a safe compound for scientific research.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using MDIMB in lab experiments include its accessibility, low toxicity profile, and its potential therapeutic applications. However, there are some limitations to using MDIMB in lab experiments. These limitations include the need for further research to fully understand its mechanism of action and potential drug interactions.

Zukünftige Richtungen

There are many future directions for scientific research on MDIMB. These include further studies on its mechanism of action, potential drug interactions, and its efficacy in treating various diseases. Additionally, research on the optimization of synthesis methods and the development of MDIMB derivatives may lead to the discovery of more effective compounds for drug development.
Conclusion:
MDIMB is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique chemical structure, low toxicity profile, and accessibility make it an attractive candidate for drug development. Scientific research has demonstrated its anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a potential treatment for various diseases. Further research on MDIMB's mechanism of action and potential drug interactions may lead to the discovery of more effective compounds for drug development.

Synthesemethoden

The synthesis of MDIMB involves the reaction of 4-hydroxybenzoic acid with furfural in the presence of a catalyst. The resulting product is then reacted with 1,3-indandione to form MDIMB. The synthesis of MDIMB has been optimized to improve yield and purity, making it an accessible compound for scientific research.

Wissenschaftliche Forschungsanwendungen

MDIMB has been extensively studied for its potential therapeutic applications. Scientific research has shown that MDIMB exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties. These properties make MDIMB an attractive candidate for drug development in the treatment of various diseases such as cancer, inflammation, and oxidative stress-related disorders.

Eigenschaften

Produktname

methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate

Molekularformel

C22H14O5

Molekulargewicht

358.3 g/mol

IUPAC-Name

methyl 4-[5-[(1,3-dioxoinden-2-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C22H14O5/c1-26-22(25)14-8-6-13(7-9-14)19-11-10-15(27-19)12-18-20(23)16-4-2-3-5-17(16)21(18)24/h2-12H,1H3

InChI-Schlüssel

NLFWFWIYCFFDBN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.